molecular formula C29H28N2O B11485755 1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

Cat. No.: B11485755
M. Wt: 420.5 g/mol
InChI Key: ZUKRNILMGWUUCP-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole is a complex organic compound that combines a benzimidazole core with a naphthalene-based side chain. Let’s break down its structure:

  • The benzimidazole moiety consists of a fused benzene and imidazole ring system.
  • The naphthalene-based side chain contains a tert-butylbenzyl group and an ether-linked naphthalene ring.

This compound’s unique structure suggests potential interesting properties and applications.

Preparation Methods

Synthetic Routes:

    Synthesis via Benzimidazole Formation:

    Industrial Production Methods:

Chemical Reactions Analysis

1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole can participate in various chemical reactions:

    Oxidation: The benzimidazole ring may undergo oxidation, leading to the formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Reduction of the naphthalene side chain could yield the corresponding tetrahydro derivative.

    Substitution: The tert-butylbenzyl group is susceptible to nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve peracids, while reduction could use hydrogenation catalysts.

Scientific Research Applications

1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole has diverse applications:

    Chemistry: It serves as a building block for designing novel ligands, catalysts, or functional materials.

    Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.

    Medicine: Investigations focus on its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Industry: Its unique structure may find applications in materials science, such as liquid crystals or organic semiconductors.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

    Benzimidazoles: Familiar examples include albendazole (an anthelmintic) and omeprazole (a proton pump inhibitor).

    Naphthalene Derivatives: Explore compounds with naphthalene-based side chains for structural similarities.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C29H28N2O

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole

InChI

InChI=1S/C29H28N2O/c1-29(2,3)24-15-12-21(13-16-24)19-31-27-11-7-6-10-26(27)30-28(31)20-32-25-17-14-22-8-4-5-9-23(22)18-25/h4-18H,19-20H2,1-3H3

InChI Key

ZUKRNILMGWUUCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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